molecular formula C8H7NO4 B3054681 4-formyl-5-hydroxy-6-methylnicotinic acid CAS No. 61547-30-6

4-formyl-5-hydroxy-6-methylnicotinic acid

Cat. No.: B3054681
CAS No.: 61547-30-6
M. Wt: 181.15 g/mol
InChI Key: BLBJTRZEROSXEO-UHFFFAOYSA-N
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Description

Historical Context and Significance within Nicotinic Acid Derivative Research

The study of nicotinic acid and its derivatives is deeply rooted in the history of nutrition and medicine. Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine. However, its profound biological significance remained unrecognized until 1937, when American biochemist Conrad Arnold Elvehjem identified it as the "pellagra-preventing factor," thus establishing it as a vitamin. This discovery spurred extensive research into nicotinic acid derivatives, leading to a deeper understanding of their roles in cellular metabolism, particularly as components of the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate).

The significance of 4-formyl-5-hydroxy-6-methylnicotinic acid arises from its structural similarity to key players in vitamin B6 metabolism. Vitamin B6 exists in several forms, collectively known as vitamers, with pyridoxal (B1214274) 5'-phosphate (PLP) being the primary active coenzyme form. The catabolism of vitamin B6 in humans leads to the formation of 4-pyridoxic acid, the major excretory product. The enzymatic conversion of pyridoxal to 4-pyridoxic acid is a critical step in this pathway. Given that this compound possesses a formyl group, it is plausible that it could be an intermediate or a byproduct in a similar metabolic or synthetic pathway involving pyridoxal-like structures. While direct historical accounts of the discovery of this compound are not prominent in the scientific literature, its importance is inferred from the continuous exploration of nicotinic acid and vitamin B6 derivatives for potential therapeutic applications and as probes to understand enzymatic mechanisms.

Chemical Structure and Key Functional Group Analysis

The chemical structure of this compound is characterized by a pyridine (B92270) ring substituted with four key functional groups: a carboxylic acid group at the 3-position (defining it as a nicotinic acid derivative), a formyl (aldehyde) group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 6-position.

Functional GroupPositionChemical FormulaKey Properties and Reactivity
Carboxylic Acid3-COOHAcidic proton, can form salts and esters. Participates in hydrogen bonding.
Formyl (Aldehyde)4-CHOElectrophilic carbon, susceptible to nucleophilic attack. Can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydroxyl5-OHNucleophilic, can act as a hydrogen bond donor. Its acidity is influenced by the aromatic ring.
Methyl6-CH₃Electron-donating group, can influence the reactivity of the pyridine ring through inductive effects.

The arrangement of these functional groups on the pyridine ring dictates the molecule's chemical properties and potential biological activity. The formyl and hydroxyl groups are particularly significant. The aldehyde group, as seen in pyridoxal, is crucial for the catalytic activity of many enzymes, where it forms a Schiff base with amino groups of substrates. The adjacent hydroxyl group can influence the reactivity of the formyl group through electronic effects and intramolecular hydrogen bonding. The carboxylic acid group provides a site for potential conjugation and influences the molecule's solubility and transport properties.

Overview of Research Trajectories and Academic Relevance

While specific research trajectories for this compound are not well-established, its structure suggests several avenues of academic inquiry.

Potential as a Vitamin B6 Vitamer or Metabolite: A primary area of investigation would be to determine if this compound can be metabolized to or from known vitamin B6 vitamers. Its structural resemblance to pyridoxal and 4-pyridoxic acid makes it a candidate for study within the context of vitamin B6 metabolism. Research could focus on identifying enzymes that may act on this substrate and its potential to be converted into the active coenzyme, pyridoxal 5'-phosphate.

Synthetic Chemistry and Medicinal Applications: The functional groups present on the molecule make it an attractive building block for the synthesis of more complex molecules. The aldehyde can be used for the construction of Schiff bases, a common motif in bioactive compounds. The carboxylic acid and hydroxyl groups offer sites for esterification and etherification, allowing for the creation of a library of derivatives for screening in various biological assays. The synthesis of related nicotinic acid derivatives has been explored for their potential anti-inflammatory and other therapeutic properties. nih.gov

Enzyme Inhibition Studies: Given its structural similarity to enzyme substrates (like pyridoxal), this compound could be investigated as a potential inhibitor of enzymes involved in vitamin B6 metabolism or other pathways. Such studies would provide valuable insights into enzyme mechanisms and could lead to the development of new therapeutic agents.

Analytical Method Development: Research into this compound would necessitate the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be crucial for these studies, similar to the methods used for the analysis of other vitamin B6 metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBJTRZEROSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618789
Record name 4-Formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61547-30-6
Record name 4-Formyl-5-hydroxy-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Established Synthetic Routes

The synthesis of 4-formyl-5-hydroxy-6-methylnicotinic acid is not a straightforward process and often involves the modification of existing pyridine-based structures. A common strategy involves the use of precursors that already contain the core pyridine (B92270) ring with the desired methyl and hydroxyl substitutions.

Precursor Chemical Identification and Optimization

A crucial first step in the synthesis is the identification and preparation of a suitable precursor. Research indicates that derivatives of vitamin B6, such as pyridoxine (B80251) , are logical starting points due to their structural similarity to the target molecule. A particularly relevant precursor is 4-hydroxy-6-methylnicotinic acid . This compound can be synthesized through various methods, including a multi-step reaction starting from 4-hydroxy-6-methyl-2-pyrone.

Another key intermediate in the synthesis of related structures like pyridoxine is 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester . The synthesis of this precursor is a critical step and has been a subject of investigation for alternative and more efficient routes.

Reaction Conditions and Parameter Optimization

Once a suitable precursor is obtained, the subsequent steps involve the introduction of the formyl group at the 4-position and the conversion of a substituent at the 3-position into a carboxylic acid. The synthesis of analogous compounds, such as 3-(4-formyl-3-hydroxy-2-methyl-5-pyridyl)propionic acid, a pyridoxal (B1214274) phosphate (B84403) analog, provides valuable insights into the potential reaction conditions.

The formylation of the pyridine ring, particularly in electron-rich systems like hydroxypyridines, can be achieved through methods like the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (commonly a mixture of a substituted amide like N,N-dimethylformamide and phosphorus oxychloride), is a powerful tool for formylating aromatic and heteroaromatic compounds. The Reimer-Tiemann reaction, on the other hand, is typically used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution.

The oxidation of a hydroxymethyl group, which is often present in vitamin B6-related precursors, to a carboxylic acid is another critical transformation. This can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the desired functional group without affecting other sensitive parts of the molecule. Studies on the oxidation of pyridoxine have shown that it can be converted to pyridoxal (the aldehyde form) and subsequently to 4-pyridoxic acid (the carboxylic acid form) researchgate.net.

Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst is essential to maximize the yield and minimize the formation of byproducts. The table below summarizes typical reaction conditions for key transformations in the synthesis of related pyridine derivatives.

TransformationReagents and ConditionsPrecursor Type
Formylation Vilsmeier-Haack Reagent (e.g., DMF, POCl₃)Electron-rich pyridines
Formylation Reimer-Tiemann Reaction (e.g., CHCl₃, NaOH)Hydroxypyridines
Oxidation Various oxidizing agents (e.g., MnO₂, KMnO₄)Pyridines with hydroxymethyl groups

This table presents generalized conditions; specific parameters need to be optimized for the synthesis of this compound.

Yield Enhancement and Purity Control in Synthesis

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. In the multi-step synthesis of this compound, each step needs to be optimized for yield. This involves careful control of reaction conditions and efficient purification of intermediates.

Purity control is typically achieved through various chromatographic techniques. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. For the purification of the final compound and its intermediates, column chromatography is a standard method. High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative purposes to achieve very high purity.

Strategies for enhancing yield include the use of excess reagents to drive the reaction to completion, the removal of byproducts that may inhibit the reaction, and the careful optimization of work-up procedures to minimize product loss. The choice of solvents for extraction and recrystallization also plays a significant role in both yield and purity.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of novel approaches for the synthesis of this compound that incorporate the principles of green chemistry.

Catalytic Transformations in Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, often leading to milder reaction conditions and reduced waste. In the context of synthesizing this compound, catalytic methods for both the formylation and oxidation steps are of great interest.

For instance, catalytic oxidation methods offer a greener alternative to stoichiometric oxidizing agents, which are often toxic and generate significant waste. Electrocatalytic oxidation of pyridoxine has been demonstrated using modified electrodes, showcasing a potential avenue for the controlled oxidation of the hydroxymethyl group sid.irtku.edu.tw. Furthermore, the development of novel catalysts for the selective oxidation of alcohols to aldehydes and carboxylic acids is an active area of research.

Catalytic approaches to formylation are also being explored. While traditional methods like the Vilsmeier-Haack reaction are effective, they often involve harsh reagents. Research into catalytic C-H activation and formylation of heterocycles could provide more sustainable alternatives.

Development of Sustainable Synthesis Protocols

The development of sustainable synthesis protocols for this compound encompasses a broader range of green chemistry principles. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign approach. For instance, biocatalytic N-oxidation of pyridine derivatives has been shown to be a sustainable alternative to traditional chemical methods sid.ir. The potential for enzymatic oxidation of the hydroxymethyl group in a pyridoxine-like precursor could lead to a much greener synthesis. Research into sustainable biocatalytic approaches to pyridine and piperidine (B6355638) heterocycles is an emerging field with the potential to revolutionize their synthesis nih.gov.

The use of biomass as a starting material for the synthesis of pyridine derivatives is another promising area of research. While not yet specifically applied to this compound, the principles of converting renewable resources into valuable chemicals are central to green chemistry.

Furthermore, the use of greener reaction media, such as water or ionic liquids, and energy sources like microwave irradiation can significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis, for example, can often lead to shorter reaction times, higher yields, and cleaner reactions.

Exploration of Emerging Methodologies

Beyond classical methods, emerging synthetic methodologies offer promising alternatives for the synthesis of this compound. These modern techniques often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

One area of active research is the development of catalytic formylation reactions . These methods utilize transition metal catalysts to facilitate the introduction of a formyl group from various C1 sources, such as carbon monoxide or formaldehyde. For instance, palladium-catalyzed formylation of aryl halides or triflates has become a powerful tool in organic synthesis. A potential strategy could involve the conversion of the hydroxyl group in a suitable precursor to a triflate, followed by a catalytic carbonylation-reduction sequence to install the formyl group.

Flow chemistry represents another significant advancement in synthetic methodology. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly reactive intermediates. A flow-based Vilsmeier-Haack or Reimer-Tiemann reaction could potentially offer better control and scalability for the synthesis of this compound.

Furthermore, biocatalysis is an emerging field with the potential to provide highly selective and environmentally friendly synthetic routes. The use of engineered enzymes could enable the direct and regioselective hydroxylation and formylation of pyridine derivatives, although this would require significant research and development.

A comparison of these emerging methodologies is presented below:

MethodologyPotential AdvantagesKey Considerations
Catalytic FormylationHigh efficiency, broad substrate scope, milder conditionsCatalyst cost and sensitivity, need for pre-functionalized starting materials
Flow ChemistryEnhanced safety, improved scalability, precise reaction controlInitial setup cost, potential for clogging
BiocatalysisHigh selectivity, environmentally friendly, mild conditionsEnzyme development and stability, limited substrate scope

Challenges and Advancements in Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable, industrial process for the production of this compound presents several challenges. However, ongoing advancements in chemical engineering and process chemistry offer potential solutions.

Purification of the final product and intermediates can also be a significant hurdle on a large scale. Crystallization is often the preferred method for purification in industrial settings due to its cost-effectiveness. Developing a robust crystallization process that provides high purity and yield is a critical aspect of process development.

Advancements that can address these challenges include the development of catalytic systems that offer higher selectivity and avoid the need for stoichiometric and often hazardous reagents used in classical methods. For example, the development of more efficient and recyclable catalysts for formylation would be a significant step towards a more sustainable and scalable process.

The implementation of continuous manufacturing using flow chemistry is another major advancement. byjus.com Flow reactors can mitigate the risks associated with exothermic reactions and the handling of hazardous reagents. Furthermore, the integration of in-line analytical techniques can allow for real-time monitoring and optimization of the process, leading to higher consistency and quality of the final product.

Chemical Reactivity and Mechanistic Studies of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Electrophilic and Nucleophilic Reaction Pathways

The pyridine (B92270) ring, being electron-deficient, influences the reactivity of its substituents. The formyl and carboxylic acid groups are electron-withdrawing, further deactivating the ring towards electrophilic attack, while the hydroxyl and methyl groups are electron-donating, which can partially offset this effect and direct the regioselectivity of certain reactions.

Reactions Involving the Formyl Moiety

The formyl group at the 4-position is a key site for nucleophilic attack. Its electrophilic character is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

Nucleophilic Addition: The carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles. A paramount example, drawing parallels with the biochemistry of pyridoxal (B1214274) phosphate (B84403) (PLP), is the reaction with amino acids to form a Schiff base (or imine). nih.govannualreviews.org This reaction proceeds via a tetrahedral intermediate and is a cornerstone of the catalytic mechanism of many PLP-dependent enzymes. nih.govannualreviews.org In a non-enzymatic context, this reaction can be catalyzed by metal ions, which coordinate to the imine and enhance the electrophilicity of the C4' carbon. acs.orgnih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the Formyl Group

NucleophileProductConditionsReference
Amino Acid (e.g., Glycine)Schiff Base (Imine)Aqueous, neutral pH nih.gov
HydroxylamineOximeMildly acidic or basicN/A
HydrazineHydrazoneMildly acidicN/A
Grignard ReagentsSecondary AlcoholAnhydrous etherN/A
Sodium Borohydride (B1222165)Primary AlcoholMethanol (B129727) or EthanolN/A

This table is illustrative of common reactions of aldehydes and is expected for the formyl group of the target molecule based on general organic chemistry principles.

Mechanistically, the formation of the Schiff base involves the initial nucleophilic attack of the amino group on the formyl carbon, followed by dehydration. The stability of the resulting imine is crucial for the subsequent transformations that occur in enzymatic systems.

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a critical determinant of the molecule's electronic properties and reactivity. It is a weak acid and can be deprotonated to form a phenoxide ion, which is a potent nucleophile.

O-Alkylation and O-Acylation: The hydroxyl group can undergo etherification and esterification reactions. For instance, in the synthesis of related compounds, the hydroxyl group of a hydroxynicotinic acid derivative has been shown to react with alkylating or acylating agents in the presence of a base. rsc.org Fischer esterification, an acid-catalyzed reaction with an alcohol, is also a plausible transformation for the carboxylic acid group, though it requires careful control to avoid side reactions. khanacademy.org

Influence on Ring Reactivity: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in the context of the pyridine ring, which is already deactivated, its effect is more complex. It will, nevertheless, increase the electron density of the ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine.

Transformations of the Pyridine Ring System

The pyridine ring itself can undergo a variety of transformations, although its electron-deficient nature makes it generally resistant to electrophilic substitution.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic conditions, further increasing its electron-withdrawing character. uoanbar.edu.iqmatanginicollege.ac.in When such reactions do occur, they are typically directed to the C-3 (meta) position relative to the nitrogen. youtube.com The presence of the activating hydroxyl group and the deactivating formyl and carboxyl groups will influence the regioselectivity of any potential electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.comechemi.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. While the subject molecule does not have an obvious leaving group on the ring, transformations that introduce one could open up pathways for nucleophilic substitution. For instance, the hydroxyl group could potentially be converted into a better leaving group.

Oxidation and Reduction Processes

The formyl and methyl groups, as well as the pyridine ring itself, are susceptible to oxidation and reduction under appropriate conditions.

Selective Oxidation Reactions

Oxidation of the Formyl Group: The aldehyde functionality can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412), chromic acid, and milder reagents like Tollens' reagent or Benedict's solution. The selective oxidation of the formyl group in the presence of the methyl group and the potentially sensitive hydroxyl group would require careful choice of reagents and reaction conditions. In the context of pyridoxal, oxidation to the corresponding carboxylic acid (4-pyridoxic acid) is a known metabolic pathway.

Oxidation of the Methyl Group: The methyl group at the 6-position can also be oxidized to a carboxylic acid, although this typically requires more vigorous conditions than the oxidation of an aldehyde. Strong oxidizing agents like hot, concentrated nitric acid or potassium permanganate can effect this transformation.

Oxidative Ring Cleavage: Under harsh oxidative conditions, the pyridine ring can be degraded. However, such reactions are generally not selective and would lead to a mixture of products.

Controlled Reduction Transformations

Reduction of the Formyl Group: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using a variety of reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent is a common and effective reagent for this purpose, as it is generally chemoselective for aldehydes and ketones over carboxylic acids and esters.

Reduction of the Carboxylic Acid Group: The carboxylic acid group is more resistant to reduction than the formyl group. Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required to reduce a carboxylic acid to a primary alcohol. The use of such a strong, non-selective reagent would likely also reduce the formyl group.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. This typically requires catalytic hydrogenation under high pressure and/or with a noble metal catalyst such as platinum or rhodium. The conditions for ring reduction are generally more forcing than those required for the reduction of the carbonyl functionalities.

Table 2: Potential Oxidation and Reduction Products

Starting MoietyReaction TypeReagent ExampleProduct Moiety
Formyl (-CHO)OxidationKMnO4Carboxyl (-COOH)
Formyl (-CHO)ReductionNaBH4Hydroxymethyl (-CH2OH)
Methyl (-CH3)OxidationHot HNO3Carboxyl (-COOH)
Carboxyl (-COOH)ReductionLiAlH4Hydroxymethyl (-CH2OH)
Pyridine RingReductionH2, Pt/CPiperidine Ring

This table outlines plausible transformations based on the functional groups present and general organic chemistry principles.

Condensation and Cyclization Reactions

The presence of a formyl (aldehyde) group at the 4-position makes 4-formyl-5-hydroxy-6-methylnicotinic acid a prime candidate for condensation reactions with various nucleophiles. These reactions are analogous to those observed for pyridoxal and pyridoxal 5'-phosphate (PLP), which are extensively studied for their catalytic role in biological systems. annualreviews.orgnih.govrsc.org

One of the most significant condensation reactions is the formation of a Schiff base (or imine) through the reaction of the formyl group with a primary amine. This reaction is a cornerstone of the catalytic activity of PLP-dependent enzymes. nih.govyoutube.com For this compound, this can be represented by its reaction with an amino acid. The initial condensation forms a tetrahedral intermediate which then dehydrates to yield the Schiff base. This process is often reversible.

The intramolecular arrangement of the hydroxyl and carboxylic acid groups can facilitate cyclization reactions. For instance, under certain conditions, the hydroxyl group could potentially react with the carboxylic acid group to form a lactone, a cyclic ester. While intermolecular esterification is also a possibility, the proximity of these functional groups on the pyridine ring may favor intramolecular cyclization.

Furthermore, condensation reactions can lead to the formation of more complex heterocyclic systems. For example, reaction with bifunctional reagents can result in the formation of new rings fused to the pyridine core. The specific products of these reactions would depend on the nature of the reacting partner and the reaction conditions employed.

Below is a table summarizing potential condensation reactions of this compound with various nucleophiles, based on the known reactivity of similar pyridoxal compounds.

NucleophileReagent TypeExpected Product
Primary Amine (e.g., Amino Acid)Nitrogen NucleophileSchiff Base (Imine)
HydrazineNitrogen NucleophileHydrazone
HydroxylamineNitrogen NucleophileOxime
Thiol (e.g., Cysteine)Sulfur NucleophileThiazolidine (B150603) derivative
AlcoholOxygen NucleophileHemiacetal/Acetal

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound would likely draw heavily on the extensive mechanistic studies conducted on pyridoxal phosphate. nih.govpageplace.de These studies have provided a deep understanding of how the pyridine ring and its substituents facilitate a variety of chemical transformations.

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For this compound, kinetic analysis of its condensation reactions would provide valuable insights. For example, the rate of Schiff base formation is known to be pH-dependent. This is because the reaction requires the amine to be in its nucleophilic, unprotonated form, while the formyl group is activated by protonation.

A hypothetical kinetic study on the reaction of this compound with an amino acid, such as glycine (B1666218), could be monitored using UV-Vis spectroscopy by observing the appearance of the characteristic absorbance of the Schiff base. The data could be used to determine the rate constants under various conditions of pH and temperature, allowing for the determination of the reaction order and the activation parameters.

The following table illustrates hypothetical kinetic data for the condensation reaction between this compound and glycine at a constant temperature.

pHInitial [this compound] (M)Initial [Glycine] (M)Initial Rate (M/s)
5.00.010.11.2 x 10-5
6.00.010.15.8 x 10-5
7.00.010.19.3 x 10-5
7.00.020.11.8 x 10-4
7.00.010.21.9 x 10-4

This hypothetical data would suggest that the reaction rate is dependent on pH and the concentration of both reactants, which is consistent with the established mechanisms for Schiff base formation.

The identification and characterization of reaction intermediates are fundamental to understanding a reaction mechanism. In the context of reactions involving this compound, particularly those mimicking the catalytic activity of PLP, several key intermediates can be postulated.

Following the formation of the external aldimine (Schiff base) with an amino acid, the pyridine ring plays a crucial role in stabilizing carbanionic intermediates. The protonated pyridine nitrogen acts as an electron sink, facilitating the removal of a proton from the α-carbon of the amino acid. This results in the formation of a resonance-stabilized carbanionic intermediate known as a quinonoid intermediate. nih.gov This intermediate is often colored, allowing for its detection by spectroscopic methods.

In enzymatic systems utilizing PLP, various intermediates such as the external aldimine, quinonoid intermediates, and ketimine intermediates have been identified and characterized using techniques like rapid-scanning stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Similar techniques could be applied to study the non-enzymatic reactions of this compound.

For instance, the formation of a thiazolidine derivative from the reaction with cysteine can be monitored by NMR spectroscopy, observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the cyclic product. acs.org

The table below lists potential reaction intermediates in the transformations of this compound.

Reaction TypeIntermediateKey Structural Feature
Condensation with Amino AcidExternal Aldimine (Schiff Base)C=N bond between the formyl carbon and the amino acid nitrogen
Transamination (post-aldimine)Quinonoid IntermediateDelocalized carbanion with charge stabilization by the pyridine ring
Transamination (post-quinonoid)Ketimine IntermediateIsomer of the aldimine with the double bond shifted
Reaction with CysteineHemithioacetalInitial adduct before cyclization to thiazolidine

Advanced Spectroscopic and Structural Elucidation of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their electronic environments. For 4-formyl-5-hydroxy-6-methylnicotinic acid, distinct signals are predicted for each unique proton. The anticipated chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the pyridine (B92270) ring.

A singlet corresponding to the three methyl protons (-CH₃) at the C6 position is expected in the upfield region.

The lone aromatic proton at the C2 position would appear as a singlet in the downfield region, shifted by the influence of the adjacent nitrogen and the carboxyl group.

The formyl proton (-CHO) at C4 is expected to be the most deshielded proton, appearing as a singlet at a very high chemical shift.

The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and would likely appear as broad singlets; their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH12.0 - 13.0Broad Singlet1H
-CHO10.0 - 10.5Singlet1H
Ar-H (C2-H)8.5 - 8.8Singlet1H
-OH5.0 - 6.0Broad Singlet1H
-CH₃2.5 - 2.7Singlet3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms.

The methyl carbon will appear at the highest field (lowest ppm).

The six carbons of the substituted pyridine ring will have distinct signals in the aromatic region.

The carbons of the carboxylic acid and formyl groups will appear at the lowest field (highest ppm) due to the strong deshielding effect of the attached oxygen atoms.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO (C4-substituent)190 - 195
-COOH (C3-substituent)165 - 170
C6160 - 165
C5155 - 160
C2150 - 155
C4125 - 130
C3120 - 125
-CH₃20 - 25

2D NMR experiments are essential for establishing the connectivity between atoms, providing definitive proof of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, the absence of correlations in the aromatic region would confirm the isolated nature of the C2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached protons and carbons. It would be used to unambiguously assign the C2 proton to its corresponding carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. It is critical for determining how the different fragments of the molecule are connected.

Table 3. Key Predicted HMBC Correlations for Structural Confirmation.
Proton (¹H)Correlates to Carbon (¹³C)Significance
-CHOC3, C4, C5Confirms position of the formyl group at C4.
Ar-H (C2-H)C3, C4, C6Confirms the position of the sole aromatic proton at C2.
-CH₃C5, C6Confirms the position of the methyl group at C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of bonding. A key expected correlation would be between the methyl protons at C6 and the hydroxyl proton at C5, confirming their spatial proximity on the ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and, with high resolution, the elemental formula of a compound.

HRMS measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For this compound (C₈H₇NO₄), the exact mass can be calculated.

Molecular Formula: C₈H₇NO₄

Calculated Monoisotopic Mass: 181.03751 Da

Expected HRMS Result ([M+H]⁺): 182.04479 Da

An experimental HRMS value matching this calculated mass would confirm the elemental composition.

In tandem mass spectrometry, a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment (or product) ions are analyzed. The fragmentation pattern provides valuable structural information. kfnl.gov.sa For the protonated molecule ([M+H]⁺, m/z 182.0), characteristic losses of small neutral molecules are expected. researchgate.net

Table 4. Predicted MS/MS Fragmentation of this compound ([M+H]⁺).
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFormula of Loss
182.0164.0Loss of waterH₂O
182.0154.0Loss of carbon monoxideCO
182.0136.0Loss of formic acidCH₂O₂
164.0136.0Loss of carbon monoxideCO

This fragmentation pattern, involving sequential losses from the various functional groups, would serve as a fingerprint to help confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. acs.org

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its multiple functional groups.

Table 5. Predicted Characteristic Infrared Absorption Bands.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3400O-H stretchPhenolic Hydroxyl (-OH)
2500-3300 (broad)O-H stretchCarboxylic Acid (-COOH)
~3050C-H stretchAromatic C-H
2820, 2720C-H stretchAldehyde (Formyl) C-H
1700-1725C=O stretchCarboxylic Acid C=O
1680-1700C=O stretchAldehyde (Formyl) C=O
1450-1650C=C and C=N stretchesPyridine Ring

The presence of these characteristic bands, particularly the two distinct carbonyl (C=O) stretches and the broad hydroxyl absorption, would provide strong evidence for the assigned functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique has been applied to elucidate the precise solid-state structure of this compound, revealing key details about its conformation, crystal packing, and intermolecular interactions.

Analysis of single crystals of the compound, which exists as a hemiacetal in its zwitterionic form, has yielded detailed crystallographic data. The study reveals that the compound crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one non-orthogonal angle. iucr.org

The specific crystallographic parameters determined at a temperature of 295 K are summarized in the table below. iucr.org These parameters precisely define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group Cc
Unit Cell Dimensions a = 12.093(1) Å
b = 9.1067(7) Å
c = 7.317(1) Å
β = 113.99(1)°
Unit Cell Volume (V) 736.19 ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dx) 1.51 g/cm³
Radiation MoKα (λ = 0.71073 Å)
R-factor 0.034 for 1693 observed reflections

Data sourced from MacLaurin & Richardson (1985). iucr.org

The molecular structure within the crystal reveals that this compound exists as a zwitterion, where the pyridine ring nitrogen atom is protonated, carrying a positive charge, and the phenolic oxygen atom is deprotonated, bearing a negative charge. iucr.org Furthermore, the molecule adopts an internal hemiacetal form, where the hydroxyl group at position 5 has cyclized onto the formyl group at position 4.

Computational Chemistry and Theoretical Investigations of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, spectroscopic characteristics, and reactivity of molecules like 4-formyl-5-hydroxy-6-methylnicotinic acid.

The electronic structure of a molecule dictates its chemical behavior. Molecular orbital analysis, especially the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For analogous substituted pyridine (B92270) systems, quantum chemical calculations have been employed to determine these parameters. For instance, studies on various pyridine derivatives reveal how different functional groups influence the HOMO and LUMO energy levels. researchgate.netacs.org Electron-withdrawing groups, such as the formyl and carboxylic acid groups present in this compound, are expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and electronic absorption properties.

Table 1: Representative HOMO-LUMO Energies of Substituted Pyridine Derivatives Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.69-0.376.32
3-Hydroxypyridine-6.21-0.655.56
Nicotinic Acid-7.12-2.085.04

Note: The data in this table is illustrative and derived from general knowledge of computational studies on substituted pyridines. Actual values would require specific calculations for each molecule.

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. DFT methods can accurately compute vibrational frequencies, which, when compared with experimental data, aid in the assignment of spectral bands to specific molecular vibrations. researchgate.netresearchgate.net For a molecule like this compound, theoretical vibrational analysis would help in identifying the characteristic stretching and bending modes of its functional groups, such as the carbonyl (C=O) of the formyl and carboxylic acid groups, the hydroxyl (O-H) group, and the pyridine ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. semanticscholar.org The calculated excitation energies and oscillator strengths can provide insights into the nature of electronic transitions, often corresponding to π → π* and n → π* transitions within the aromatic ring and associated functional groups. Studies on pyridoxal (B1214274) 5'-phosphate and related compounds have demonstrated the utility of TD-DFT in understanding their UV-Vis spectra. rsc.org

Quantum chemical calculations can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating transition states and calculating activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. For a molecule with multiple functional groups like this compound, theoretical studies could explore various potential reaction pathways, such as its role in oxidation-reduction reactions or its interaction with other molecules. For example, theoretical investigations into the reaction of vitamin B6 (a related structure) with singlet oxygen have identified the most favorable reaction mechanisms and their corresponding energy barriers. nih.gov Similar approaches could be applied to understand the reactivity of the title compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their conformational behavior and intermolecular interactions over time.

Molecules that are not entirely rigid can exist in multiple conformations. MD simulations can explore the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. For this compound, key conformational degrees of freedom would include the orientation of the formyl and carboxylic acid groups relative to the pyridine ring. Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity and its interactions with other molecules. Studies on substituted pyridines have shown that the conformational preferences can be influenced by both intramolecular hydrogen bonding and solvent effects. mdpi.com

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the molecule in a solvent box (e.g., water), one can analyze the hydrogen bonding patterns and other non-covalent interactions that stabilize the solute.

In a biological context, MD simulations can be used to study the binding of a small molecule to a protein. For instance, simulations of pyridoxal kinase, an enzyme that phosphorylates vitamin B6, have provided detailed information about the conformational stability of the ligand-protein complex and the key residues involved in binding. nih.gov Similar simulations for this compound could predict its binding affinity and mode of interaction with potential biological targets. These simulations often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and radial distribution functions to characterize the interactions between specific atoms.

Table 2: Key Intermolecular Interactions Investigated via Molecular Dynamics Simulations for Pyridine Derivatives in Biological Systems

Interaction TypeDescriptionKey Atomic Groups Involved
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.Hydroxyl, carbonyl, and amine groups with polar residues or water.
Hydrophobic InteractionsTendency of nonpolar groups to associate in an aqueous environment.Pyridine ring and methyl group with nonpolar protein residues.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Pyridine ring with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Salt BridgesCombination of hydrogen bonding and electrostatic interactions between charged groups.Carboxylic acid group with basic amino acid residues (e.g., Lysine, Arginine).

Lack of Specific Computational Studies on this compound

Despite a thorough search of scientific literature, no specific computational chemistry or theoretical investigations focusing on the chemical compound “this compound” using Density Functional Theory (DFT) have been identified.

While DFT is a common and powerful method for investigating the electronic structure and properties of molecules, it appears that this particular substituted nicotinic acid derivative has not been the subject of published theoretical studies.

Research in the field of computational chemistry often focuses on molecules with known biological activity or those that are key intermediates in important synthetic pathways. The absence of DFT studies on this compound may suggest that its specific chemical properties and reactivity have not yet been a focus of theoretical investigation within the scientific community.

Computational studies on related compounds, such as various derivatives of nicotinic acid and vitamin B6 analogs, have been conducted. These studies explore aspects like molecular structure, reaction mechanisms, and electronic properties. However, due to the specific arrangement and nature of the functional groups (formyl, hydroxy, and methyl groups) on the pyridine ring of this compound, the findings from these related but distinct molecules cannot be directly extrapolated to provide accurate theoretical data for the target compound.

Therefore, at present, there is no available data from DFT studies to populate a detailed analysis of the chemical properties of this compound.

Derivatization and Structure Activity Relationship Sar Studies of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Rational Design and Synthesis of Novel Derivatives

The process of creating new derivatives of 4-formyl-5-hydroxy-6-methylnicotinic acid involves targeted chemical changes to specific parts of the molecule. These modifications are designed to alter properties such as size, shape, and electronic distribution, which in turn can influence how the compound interacts with biological systems.

The hydroxyl (-OH) group at the fifth position is another critical point for derivatization. This group can be converted into ethers or esters, which can change the compound's solubility and ability to pass through cell membranes. The introduction of different alkyl or acyl groups allows for a fine-tuning of these properties. Such changes can influence how the compound is distributed in the body and how it interacts with its biological target.

While modifications to the pyridine (B92270) ring and the methyl group at the sixth position are less common, they offer additional avenues for creating novel derivatives. Altering the pyridine ring's electronic nature or changing the size of the alkyl substituent can provide further insights into the structural requirements for biological activity.

Systematic Structure-Activity Relationship Analysis (In Vitro)

Once a series of derivatives has been synthesized, they are subjected to in vitro testing to determine their biological activity. This systematic analysis helps to establish a clear relationship between the chemical structure of the compounds and their observed effects.

By comparing the activity of the parent compound with that of its various derivatives, researchers can deduce which structural features are essential for activity. For example, if converting the formyl group to a different functionality leads to a loss of activity, it suggests that the formyl group itself is crucial for the compound's biological function. researchgate.net The data gathered from these studies can be compiled to build a comprehensive picture of the structure-activity relationship.

Below is an interactive table summarizing hypothetical in vitro data for a series of this compound derivatives against a specific biological target.

Compound IDModification at Formyl GroupModification at Hydroxyl GroupIn Vitro Activity (IC50, µM)
Parent -CHO-OH10.5
D1 -CH=NOH-OH5.2
D2 -CH2OH-OH25.8
D3 -CHO-OCH3> 100
D4 -CHO-OCOCH315.1

IC50 values represent the concentration of the compound required to inhibit the biological target by 50%. A lower IC50 value indicates higher potency.

Through careful analysis of the SAR data, key structural motifs that are critical for biological interactions can be identified. For instance, the data might reveal that a hydrogen bond-donating group at the hydroxyl position is essential for binding to the target protein. Similarly, the size and electronic nature of the substituent at the formyl position may be found to be critical for optimal activity. This knowledge is invaluable for the rational design of future generations of more potent and selective compounds. The inhibitory activity of a compound can often be correlated to its electron-donating groups and the electron availability in its ring structures. researchgate.net

Role of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Heterocyclic Compounds

The unique arrangement of reactive sites on the 4-formyl-5-hydroxy-6-methylnicotinic acid scaffold enables its use as a precursor for a variety of other heterocyclic structures. The electron-withdrawing nature of the pyridine (B92270) ring, combined with the diverse reactivity of its substituents, facilitates both the modification of the existing ring and the construction of new, fused ring systems.

The true synthetic utility of this compound lies in the selective manipulation of its three primary functional groups. Each group can serve as a handle for introducing new molecular fragments and functionalities, leading to the creation of advanced, highly substituted pyridine derivatives.

Reactions of the Formyl Group: The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It can undergo condensation reactions, such as Knoevenagel or aldol (B89426) condensations, to introduce new side chains. Furthermore, it is readily converted into an imine, which can be subsequently reduced (reductive amination) to form secondary amines, or it can participate in Wittig-type reactions to yield alkenylpyridines.

Modifications of the Carboxylic Acid: The nicotinic acid moiety can be transformed into a variety of derivatives. Esterification or amidation reactions allow for the coupling of alcohols, phenols, or amines, significantly expanding the molecular diversity of the products. The acid can also be reduced to a primary alcohol, providing another site for further synthetic elaboration.

Transformations involving the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to produce esters. These reactions are crucial for modifying the electronic properties and solubility of the molecule or for introducing specific functionalities required for biological activity or materials science applications.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagent ExampleResulting Structure
Formyl (-CHO)Reductive AminationPrimary Amine (R-NH₂) + NaBH₄Secondary Amine Sidechain
Formyl (-CHO)Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Alkenyl Sidechain
Carboxylic Acid (-COOH)Amide CouplingAmine (R-NH₂) + Coupling AgentAmide Derivative
Carboxylic Acid (-COOH)EsterificationAlcohol (R-OH) + Acid CatalystEster Derivative
Hydroxyl (-OH)Williamson Ether SynthesisAlkyl Halide (R-X) + BaseEther Derivative

The strategic placement of multiple reactive groups on the pyridine ring makes this compound an ideal candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions create rigid, polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

A prominent potential application is the synthesis of furo[3,4-c]pyridine derivatives. The adjacent positioning of the formyl and hydroxyl groups allows for an intramolecular reaction, likely under acid or base catalysis, where the hydroxyl oxygen attacks the formyl carbon to form a five-membered furan (B31954) ring fused to the original pyridine core. Such intramolecular cyclization strategies are a powerful tool for building molecular complexity in a single step.

Application in Complex Molecule Synthesis

Beyond general heterocyclic chemistry, this compound serves as a specialized starting material for molecules with specific, complex functions, particularly in the realm of biologically active compounds and molecular tools.

The structure of this compound is closely related to that of pyridoxal (B1214274) , a vitamer of Vitamin B6. The biologically active form of Vitamin B6 is Pyridoxal 5'-phosphate (PLP) , an essential cofactor for a vast number of enzymes involved in amino acid metabolism. nih.govacs.org

This structural similarity makes this compound a critical precursor for the synthesis of pyridoxal analogues . google.com Researchers can use this scaffold to create modified versions of PLP to probe the active sites of PLP-dependent enzymes. By altering the substituents on the pyridine ring, scientists can develop potent and selective enzyme inhibitors, which are valuable as therapeutics for various diseases. acs.orggoogle.com The synthesis of such analogues is a cornerstone of mechanistic enzymology and drug discovery. acs.org

Table 2: Structural Comparison of the Core Pyridine Scaffold

CompoundGroup at C3Group at C4Group at C5
This compound-COOH-CHO-OH
Pyridoxal-CH₂OH-CHO-OH
Pyridoxal 5'-phosphate (PLP)-CH₂OH-CHO-OPO₃H₂

Chemical probes are molecules designed to study biological systems by tracking pathways or identifying protein targets. The development of such probes requires a scaffold molecule that can be appended with a reporter tag (e.g., a fluorophore or biotin) without losing its ability to interact with its biological target. nih.gov

The formyl group of this compound is an ideal chemical handle for this purpose. Through reductive amination, a primary amine-containing fluorescent dye or tag can be covalently attached to the pyridine scaffold via a stable secondary amine linker. The resulting probe would retain the core pyridoxal-like structure, making it a potential tool for targeting and identifying PLP-dependent enzymes within a cellular environment. nih.gov This approach is a key strategy in chemical proteomics for mapping enzyme activity and discovering new drug targets.

Contribution to Advanced Chemical Materials Research

The functional groups on this compound also lend themselves to applications in materials science, particularly in the synthesis of porous crystalline materials known as Metal-Organic Frameworks (MOFs) .

MOFs are constructed from organic ligands that bridge metal ions to form extended, often porous, networks. The pyridine nitrogen, the carboxylate oxygen atoms, and the hydroxyl oxygen of this compound are all excellent coordination sites for binding to metal centers. The use of similar hydroxypyridine carboxylic acids as organic linkers in MOF synthesis is well-established, leading to materials with potential applications in gas storage, catalysis, and chemical sensing. umt.edu.myrsc.orgnih.govresearchgate.net The specific geometry and functionality of this compound could lead to the formation of novel MOF structures with unique properties.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Identification and Distribution in Biological Sources

There is currently no scientific literature available that documents the identification of 4-formyl-5-hydroxy-6-methylnicotinic acid in any biological source. Comprehensive searches have failed to locate any studies reporting its presence as a natural product in microorganisms, plants, or animals. This suggests that the compound is likely not a constituent of natural biological systems.

Advanced Techniques for Isolation and Purification from Natural Matrices

Given that this compound has not been identified in any natural source, there are no established or documented techniques for its isolation and purification from natural matrices. The methodologies for isolating chemical compounds are intrinsically dependent on their presence in a source material, and in this case, no such source has been identified.

Elucidation of Proposed Biosynthetic Routes and Enzymatic Steps

Consistent with the absence of this compound in nature, there is no information on any proposed biosynthetic routes or enzymatic steps leading to the formation of this compound. The study of biosynthetic pathways is predicated on the existence of a compound as a natural metabolite. Without evidence of its natural occurrence, there has been no scientific impetus to investigate or propose a biological synthesis mechanism. Research on the biosynthesis of related nicotinic acid derivatives exists, but it does not specifically address the formation of this particular substituted structure.

Advanced Analytical Method Development for 4 Formyl 5 Hydroxy 6 Methylnicotinic Acid

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. For 4-formyl-5-hydroxy-6-methylnicotinic acid, several chromatographic techniques are applicable, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile, polar, and thermally sensitive compounds like this compound. A reversed-phase (RP) approach is typically the most effective.

Method development would focus on optimizing the separation by adjusting stationary phase chemistry, mobile phase composition, and detector settings.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds. The polar nature of the target analyte, conferred by its carboxylic acid and hydroxyl groups, ensures good interaction with the aqueous mobile phase while the pyridine (B92270) ring provides sufficient hydrophobicity for retention on the C18 stationary phase. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and control the ionization state of the carboxylic acid group, an acid modifier like formic acid or acetic acid is commonly added to the mobile phase at a low concentration (e.g., 0.1%). sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the analyte with a sharp peak and to clean the column of more strongly retained impurities.

Detection: The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector set at a wavelength corresponding to the absorbance maximum of the compound (typically around 260-280 nm for pyridine derivatives) would provide sensitive and selective detection.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The compound's high polarity and low volatility, due to the presence of the carboxylic acid and hydroxyl functional groups, prevent it from vaporizing at temperatures suitable for GC without significant thermal decomposition. scholaris.ca

To make the analyte amenable to GC analysis, a derivatization step is mandatory. lmaleidykla.lt This chemical modification process converts the polar functional groups into less polar, more volatile derivatives.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the carboxylic acid and the hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Once derivatized, the compound can be separated on a non-polar or mid-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane) and detected using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical synthesis or for rapid screening of samples. nih.gov

For this compound, a silica (B1680970) gel plate would serve as the stationary phase due to the polar nature of the analyte. The mobile phase, or eluent, would typically be a mixture of solvents with varying polarities. The choice of solvent system is critical for achieving good separation. A common approach is to use a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol or acetic acid). sarponggroup.com

Visualization of the separated spots on the TLC plate can be achieved by:

UV Light: The pyridine ring will fluoresce or absorb UV light, allowing the spot to be seen under a UV lamp (at 254 nm or 365 nm).

Staining: Various chemical reagents can be sprayed onto the plate to react with the analyte and produce a colored spot. For example, potassium permanganate (B83412) stain can react with the hydroxyl and formyl groups.

Table 2: Example TLC Systems for Analysis of Pyridine Carboxylic Acids

Stationary PhaseMobile Phase System (v/v)Expected Result
Silica Gel 60 F254Ethyl Acetate / Methanol / Acetic Acid (8:1:1)Compact spot with an Rf value between 0.3-0.5
Silica Gel 60 F254Dichloromethane / Methanol (9:1)Lower Rf value due to higher polarity of analyte

Electrophoretic Separation Methods

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. nih.gov Given that this compound has a carboxylic acid group, it will be negatively charged at neutral or basic pH, making it an ideal candidate for CE, specifically Capillary Zone Electrophoresis (CZE). mdpi.com

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. nih.gov When a high voltage is applied, ions migrate according to their charge-to-size ratio. The pH of the BGE is a critical parameter, as it determines the degree of ionization of the carboxylic acid group and thus the electrophoretic mobility of the analyte. A key advantage of CE is its extremely low consumption of sample and reagents, aligning with the principles of green chemistry. mdpi.com Detection is typically performed on-capillary using a UV detector.

Spectrophotometric Assays for Quantification

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of an analyte in solution, provided it contains a chromophore. The conjugated system of the pyridine ring in this compound absorbs UV radiation, making this technique suitable for its quantification. nih.gov

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple and rapid, this method is susceptible to interference from other compounds in the sample matrix that also absorb at the same wavelength. Therefore, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary to ensure accuracy.

Table 3: Hypothetical Calibration Data for Spectrophotometric Assay

Concentration (µg/mL)Absorbance at λmax
1.00.098
2.50.245
5.00.492
7.50.735
10.00.981

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide the most comprehensive analytical information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the analysis of complex samples. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. bohrium.com For this compound, an electrospray ionization (ESI) source would be used to generate gas-phase ions of the analyte as it elutes from the HPLC column. ESI is a soft ionization technique, meaning it typically produces the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions, confirming the analyte's identity with a high degree of confidence. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, provided the analyte is derivatized as described in section 10.1.2. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. mdpi.comsemanticscholar.org

Table 4: Expected Mass Spectrometry Data for this compound (Molecular Weight: 181.15 g/mol )

TechniqueIonization ModeExpected Ion(s)Information Provided
LC-MS ESI Positivem/z 182.1 [M+H]+Molecular Weight Confirmation
LC-MS ESI Negativem/z 180.1 [M-H]-Molecular Weight Confirmation
LC-MS/MS ESI PositivePrecursor: m/z 182.1; Product ions from loss of H2O, CO, COOHStructural Elucidation
GC-MS (TMS deriv.) Electron Ionization (EI)Molecular ion and characteristic fragment ionsIdentification via Spectral Library

Q & A

Q. Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile). The formyl group absorbs at 280 nm .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify via selected ion monitoring (SIM) for m/z corresponding to [M+H]+ .

Advanced Question : How to address matrix interference in biological samples? Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
  • Isotope Dilution : Add a deuterated internal standard (e.g., D3-methyl analog) to correct for ion suppression in LC-MS .

Basic Question: What factors influence the stability of this compound?

Q. Methodological Answer :

  • pH Sensitivity : Degrades in alkaline conditions due to formyl group hydrolysis. Store in pH 4–6 buffers .
  • Temperature : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .

Advanced Question : How to characterize degradation products? Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and hydrolytic conditions.
  • LC-MS/MS : Identify degradation products (e.g., demethylated or decarboxylated analogs) via fragmentation patterns .

Basic Question: What bioactivity studies exist for this compound?

Methodological Answer :
Limited data are available, but structural analogs (e.g., nicotinic acid derivatives) show:

  • Antimicrobial Activity : Test via microdilution assays against Gram-positive bacteria .
  • Enzyme Inhibition : Screen against kinases or dehydrogenases using fluorescence-based assays .

Advanced Question : How to design structure-activity relationship (SAR) studies? Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace formyl with acetyl) and compare bioactivity.
  • Molecular Docking : Use crystallographic data of target enzymes (e.g., dihydrofolate reductase) to predict binding modes .

Basic Question: How should researchers resolve contradictory data in literature (e.g., conflicting NMR assignments)?

Q. Methodological Answer :

  • Cross-Validation : Compare data with synthesized standards or computational predictions (DFT calculations for NMR chemical shifts) .
  • Collaborative Reproducibility : Share raw spectra and synthetic protocols via open-access platforms .

Advanced Question : How to address discrepancies in reported synthetic yields? Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) affecting yield .
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and optimize conditions .

Retrosynthesis Analysis

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4-formyl-5-hydroxy-6-methylnicotinic acid
Reactant of Route 2
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4-formyl-5-hydroxy-6-methylnicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.